molecular formula C11H19N3 B13988419 1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine

Cat. No.: B13988419
M. Wt: 193.29 g/mol
InChI Key: ZOBSITIMESMTQT-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C11H18N3 It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine typically involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with isopropyl isocyanate to yield the desired pyrazole compound. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted pyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or other electrophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes, including catalysts and polymers.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopentyl-1H-pyrazol-5-amine: A similar compound with a cyclopentyl group attached to the pyrazole ring but lacking the isopropyl group.

    1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine: Another related compound with a cyclopropylethyl group and a methyl group attached to the pyrazole ring.

Uniqueness

1-Cyclopentyl-3-isopropyl-1H-pyrazol-5-amine is unique due to the presence of both cyclopentyl and isopropyl groups, which can influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

2-cyclopentyl-5-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8(2)10-7-11(12)14(13-10)9-5-3-4-6-9/h7-9H,3-6,12H2,1-2H3

InChI Key

ZOBSITIMESMTQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2CCCC2

Origin of Product

United States

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